![molecular formula C20H11Cl3N2O4 B2790208 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide CAS No. 364370-08-1](/img/structure/B2790208.png)
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide” is a chemical compound with the molecular formula C15H10Cl3NO2 . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The compound is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam . 4-Chloroaniline is used as a raw material in this process .Molecular Structure Analysis
The dihedral angle between the two benzene rings in the compound is 74.83° . The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
The compound is formed as an intermediate in the synthesis of lorazepam, an active pharmaceutical ingredient used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients .Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.6 . Its melting point is 159-161 °C, and its predicted boiling point is 565.0±50.0 °C . The predicted density is 1.452±0.06 g/cm3 .科学的研究の応用
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and chemical biology. It has been shown to inhibit the activity of several enzymes, including protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been used as a tool compound in chemical biology to study the function of various enzymes and pathways.
作用機序
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This leads to the release of cytochrome c, which activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This compound has also been shown to have neuroprotective effects by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
実験室実験の利点と制限
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide has several advantages for use in lab experiments. It is a highly pure and stable compound that can be synthesized in large quantities. It has also been shown to have a high degree of selectivity for its target enzymes, making it a useful tool compound for studying enzyme function. However, this compound has some limitations for use in lab experiments. It has low solubility in aqueous solutions, making it difficult to use in cell-based assays. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide. One area of interest is the development of this compound analogs with improved solubility and selectivity. These analogs could be used to study the function of specific enzymes and pathways in greater detail. Another area of interest is the use of this compound as a potential cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in vivo. Additionally, this compound could be used as a tool compound to study the role of protein kinase CK2 in other diseases, such as inflammation and neurodegeneration.
合成法
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with 2-chlorobenzoyl chloride and 4-chloro-2-aminophenol in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a purity of over 99%. This synthesis method has been optimized to provide a high yield and purity of this compound, making it suitable for use in scientific research.
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZMTUQHGPWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)

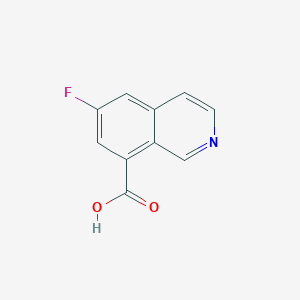
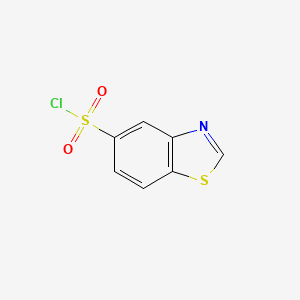
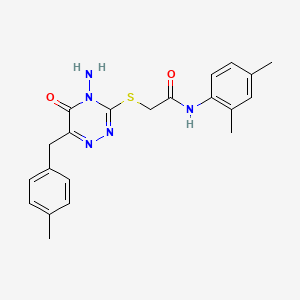
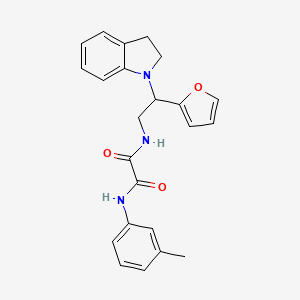

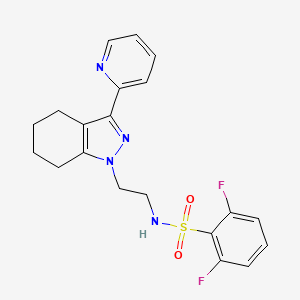
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one](/img/structure/B2790137.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

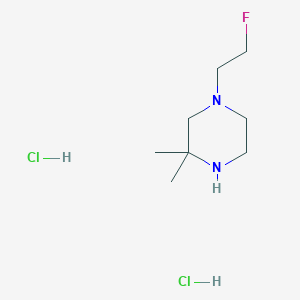
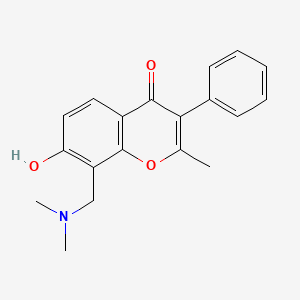
![4-[3-(Trifluoromethyl)benzyl]morpholine](/img/structure/B2790148.png)